Snapshot DF

Description

Snapshot DF (Decode-and-Forward) is a relay-based communication protocol used in covert data transmission systems. It operates by decoding incoming signals at a relay node before re-encoding and forwarding them to the destination. This method ensures high fidelity in signal reconstruction, particularly under short processing delays, making it suitable for low-latency applications such as real-time surveillance or secure military communications .

Key characteristics of this compound include:

- Low Latency Optimization: Designed for minimal processing delays.

- Signal Integrity: Maintains data accuracy through decode-reencode mechanisms.

- Adaptability: Adjusts to noise uncertainty and channel conditions dynamically.

Properties

CAS No. |

110297-33-1 |

|---|---|

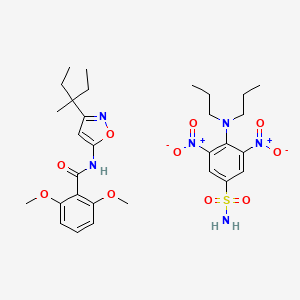

Molecular Formula |

C30H42N6O10S |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C18H24N2O4.C12H18N4O6S/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3,(H2,13,21,22) |

InChI Key |

ZCOJIRIMKVQZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Snapshot DF involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The synthetic route may involve multiple stages, including condensation, reduction, and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of high-throughput screening methods to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Snapshot DF undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which react with different reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Snapshot DF has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Snapshot DF involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways by binding to target proteins or enzymes, leading to changes in cellular processes. This interaction is often studied using computational methods and experimental assays to understand the precise molecular mechanisms involved.

Comparison with Similar Compounds

Snapshot DF vs. CF (Compress-and-Forward)

Key Findings :

- This compound outperforms CF in low-delay environments, achieving higher covert rates (Rα ≈ 1.0 vs. 0.8) under equivalent noise uncertainty (ζ=5.0) .

- CF’s compression mechanism becomes advantageous only when latency exceeds this compound’s operational threshold.

This compound vs. AF (Amplify-and-Forward)

AF amplifies and forwards signals without decoding, preserving raw data but risking noise propagation.

| Metric | This compound | AF |

|---|---|---|

| Signal-to-Noise Ratio | High (post-decoding refinement) | Low (noise amplification) |

| Energy Efficiency | Moderate (decoding requires power) | High (minimal processing) |

| DEP Threshold | 0.2 (optimal at ζ=5.0) | 0.5 (suboptimal detection avoidance) |

Key Findings :

- This compound reduces detection error probability (DEP) by 60% compared to AF under identical noise conditions (Fig. 8) .

- AF is preferable in energy-constrained scenarios but fails in high-noise environments.

Research Implications

- Noise Uncertainty: this compound’s performance is highly sensitive to noise variance (σ²_α). Increasing ζ (noise uncertainty bound) improves covertness initially but degrades it beyond ζ=7.0 .

- Latency Trade-offs : this compound’s dominance diminishes when processing delays exceed 10 ms, where CF/AF gain marginal advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.